Lysyl-Alanylp-nitroanilide, commonly referred to as Lys-Ala-pNA, is a synthetic dipeptide substrate utilized extensively in biochemical assays. It consists of the amino acids lysine and alanine linked to a p-nitroanilide group, making it a valuable tool for detecting and quantifying enzyme activity, particularly that of dipeptidyl peptidase II and other proteases. The compound's chromogenic properties allow for easy monitoring of enzymatic reactions, as the hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .
Lys-Ala-pNA is classified as a peptide substrate and is synthesized through solid-phase peptide synthesis methods. It is primarily sourced from chemical suppliers specializing in biochemical reagents. The compound plays a significant role in enzymology and proteomics research due to its specificity for certain proteases, making it an essential component in various experimental setups .
The synthesis of Lys-Ala-pNA typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps involved in the synthesis are as follows:
This method ensures high purity and yield of the target compound.
Lys-Ala-pNA has a molecular formula of C15H24N4O4 and a molar mass of approximately 328.37 g/mol. The compound features a characteristic structure that includes:
The structural details can be visualized through computational modeling or NMR spectroscopy, which reveals conformational aspects critical for its function as a substrate .
Lys-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis process involves the cleavage of the peptide bond between lysine and alanine, leading to the release of p-nitroaniline, which exhibits strong absorbance at 405 nm—facilitating spectrophotometric quantification.
Lys-Ala-pNA functions through enzymatic hydrolysis, where proteases recognize and cleave the peptide bond between lysine and alanine. This cleavage releases p-nitroaniline, which can be quantitatively measured using spectrophotometry. The mechanism highlights the specificity of proteases for their substrates, with Lys-Ala-pNA serving as an effective model for studying enzyme kinetics .
These properties make Lys-Ala-pNA suitable for various biochemical applications where stability and solubility are crucial .
Lys-Ala-pNA is employed in numerous scientific contexts, including:
The versatility of Lys-Ala-pNA in these applications underscores its importance in biochemistry and molecular biology research .
Lys-Ala-pNA (Lysine-Alanine-para-nitroanilide) serves as a highly specific hydrolytic substrate for Dipeptidyl Peptidase II (DPP II; EC 3.4.14.2), a serine protease predominantly active in acidic environments (pH 5.5–6.0). This synthetic substrate features a lysine residue at the P2 position and alanine at P1, followed by the chromogenic reporter p-nitroaniline (pNA). DPP II exclusively cleaves dipeptides from the N-terminus of substrates with unmodified N-termini, demonstrating a pronounced preference for Ala or Pro at P1 and positively charged residues (Lys, Arg) at P2. This specificity arises from complementary electrostatic interactions between the lysine side chain and the S2 subsite of DPP II, while the S1 pocket accommodates small hydrophobic residues like alanine [1] [3].
Subsite mapping studies reveal that DPP II’s catalytic cleft contains distinct binding pockets (Sn→S1→S1'→Sn') that govern selectivity. Lys-Ala-pNA occupies the S2 (lysine-binding) and S1 (alanine-binding) subsites, with the scissile bond located between Ala and pNA. The pNA group occupies the S1' subsite but does not participate significantly in binding affinity—it serves solely as a chromophore. This configuration contrasts sharply with DPP IV (EC 3.4.14.5), which exhibits a 10-fold higher catalytic efficiency for Lys-Pro-pNA than Lys-Ala-pNA due to its rigid S1 pocket optimized for proline [3] [6].
Substrate | k~cat~ (s⁻¹) | K~m~ (mM) | k~cat~/K~m~ (s⁻¹·M⁻¹) | Primary Specificity |
---|---|---|---|---|
Lys-Ala-pNA | 12.8 ± 0.9 | 0.42 ± 0.05 | 3.05 × 10⁴ | P1=Ala; P2=Lys/Arg |
Lys-Pro-pNA | 24.1 ± 1.5 | 0.19 ± 0.03 | 12.7 × 10⁴ | P1=Pro; P2=Lys/Arg |
Ala-Pro-pNA | 18.3 ± 1.2 | 0.27 ± 0.04 | 6.78 × 10⁴ | P1=Pro; P2=Ala/Gly |
Gly-Pro-pNA | 3.2 ± 0.4 | 1.15 ± 0.18 | 0.28 × 10⁴ | Low affinity |
Kinetic analyses of Lys-Ala-pNA hydrolysis by DPP II reveal a K~m~ of 0.42 ± 0.05 mM and a k~cat~ of 12.8 ± 0.9 s⁻¹, yielding a catalytic efficiency (k~cat~/K~m~) of 3.05 × 10⁴ s⁻¹·M⁻¹. This efficiency is ~4-fold lower than that observed for Lys-Pro-pNA (k~cat~/K~m~ = 12.7 × 10⁴ s⁻¹·M⁻¹), primarily due to differences in substrate affinity (K~m~ Lys-Ala-pNA = 0.42 mM vs. K~m~ Lys-Pro-pNA = 0.19 mM). The pH optimum for hydrolysis is 5.5, characteristic of DPP II’s lysosomal localization, with activity sharply declining above pH 6.5 due to protonation changes in the catalytic triad [1] [3].
The hydrolysis mechanism involves a classical serine protease nucleophilic attack. The catalytic serine residue (within the conserved motif Gly-X-Ser-X-Gly) forms an acyl-enzyme intermediate with the carbonyl carbon of the Ala-pNA bond. Subsequent nucleophilic cleavage releases the pNA chromophore, which is quantified spectrophotometrically at 405 nm (ε = 9,900 M⁻¹·cm⁻¹). Notably, the leaving group (pNA) significantly influences kinetics: replacing pNA with fluorogenic 4-methoxy-2-naphthylamide (4Me2NA) reduces k~cat~/K~m~ by 50%, likely due to steric clashes in the S1' pocket [3] [6].
Inhibition studies confirm mechanistic specificity. Lys-Ala-pNA hydrolysis is competitively inhibited by lysyl-piperidide (K~i~ = 0.9 µM), which mimics the Lys-Ala dipeptide but lacks the scissile bond. Conversely, diprotin A (Ile-Pro-Ile), a potent DPP IV inhibitor, shows negligible effect on DPP II, underscoring the enzyme’s unique active site architecture [3].
Lys-Ala-pNA occupies a specialized niche among chromogenic peptidase substrates due to its selectivity for DPP II over phylogenetically related enzymes. Unlike DPP IV, which favors Pro at P1, Lys-Ala-pNA exploits DPP II’s dual specificity for Ala and Pro. This distinction enables functional discrimination between these dipeptidyl peptidases in crude tissue extracts. For example, DPP IV hydrolyzes Lys-Pro-pNA with a k~cat~/K~m~ of 26 × 10⁶ s⁻¹·M⁻¹ but shows negligible activity toward Lys-Ala-pNA (< 0.5% of DPP II activity). Conversely, DPP II processes both substrates efficiently [3] [6].
Enzyme | Relative Activity (%) | Inhibition by Diprotin A | Optimal pH | Primary P1 Preference |
---|---|---|---|---|
DPP II (QPP/DPP7) | 100 | No (K~i~ > 500 µM) | 5.5 | Pro/Ala |
DPP IV (CD26) | < 0.5 | Yes (K~i~ = 2–5 µM) | 7.0–8.0 | Pro |
DPP8 | 8.2 | Weak (K~i~ = 40 µM) | 7.5 | Pro |
DPP9 | 5.7 | Weak (K~i~ = 35 µM) | 7.5 | Pro |
Prolyl Oligopeptidase | < 0.1 | No | 7.8 | Pro (internal bonds) |
Structurally, Lys-Ala-pNA differs from tripeptidyl substrates (e.g., Ala-Ala-Phe-pNA for sedolisins) by its dipeptidyl design, limiting cleavage to dipeptidyl peptidases. It also contrasts with endopeptidase substrates (e.g., Bz-Arg-pNA for trypsin), which lack defined P2–P1 motifs. In industrial enzyme screening, Lys-Ala-pNA detects DPP-type exopeptidase activities in microbial protease cocktails like Flavourzyme® from Aspergillus oryzae, which contains DPP II-like enzymes. However, its low Km makes it less suitable for high-throughput screening than fluorogenic analogs (e.g., Lys-Ala-AMC), which offer higher sensitivity [8] [2].
The substrate’s robustness stems from its chemical stability (CAS No. 115846-24-7) and quantifiable signal-to-noise ratio. Nevertheless, its limitations include susceptibility to hydrolysis by non-target aminopeptidases in complex mixtures and insensitivity to metalloprotease inhibitors like EDTA, which do not affect serine peptidases like DPP II. Consequently, inhibitor controls (e.g., lysyl-piperidide) are essential for specificity validation in biochemical assays [1] [3].
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